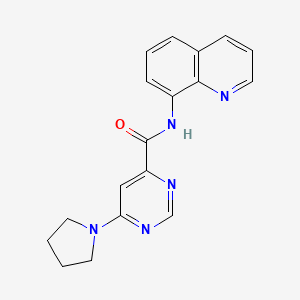
6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide is a synthetic organic compound that features a pyrimidine core substituted with a pyrrolidine ring and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, the compound undergoes nucleophilic substitution with pyrrolidine to introduce the pyrrolidin-1-yl group.
Quinoline Attachment: The quinoline moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might include continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The pyrimidine core can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring would yield N-oxides, while reduction of the quinoline moiety would produce tetrahydroquinoline derivatives.
科学研究应用
6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Chemical Biology: It serves as a tool in chemical biology to modulate biological processes and understand the underlying mechanisms.
Industrial Applications:
作用机制
The mechanism of action of 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety often plays a crucial role in binding to the active site of the target, while the pyrimidine core can interact with other regions of the protein, stabilizing the complex and modulating its activity. This can lead to inhibition or activation of the target, depending on the nature of the interaction.
相似化合物的比较
Similar Compounds
6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Lacks the quinoline moiety, which may result in different binding properties and biological activities.
N-(quinolin-8-yl)pyrimidine-4-carboxamide: Lacks the pyrrolidine ring, potentially affecting its solubility and interaction with biological targets.
6-(piperidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide: Similar structure but with a piperidine ring instead of pyrrolidine, which can influence its pharmacokinetic properties.
Uniqueness
The unique combination of the pyrrolidine ring and quinoline moiety in 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological systems.
属性
IUPAC Name |
6-pyrrolidin-1-yl-N-quinolin-8-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(15-11-16(21-12-20-15)23-9-1-2-10-23)22-14-7-3-5-13-6-4-8-19-17(13)14/h3-8,11-12H,1-2,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBHDYBCQSQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
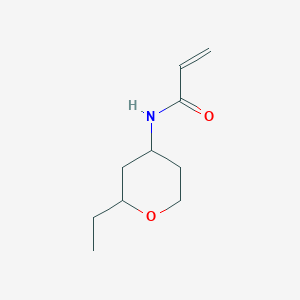
![4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2773672.png)
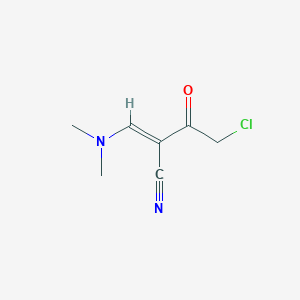
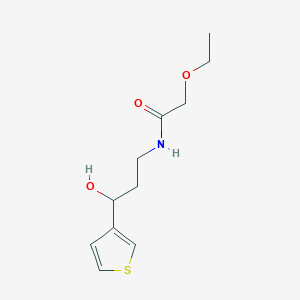
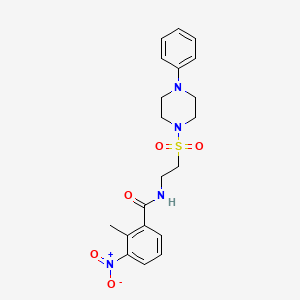
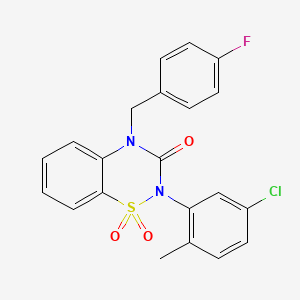
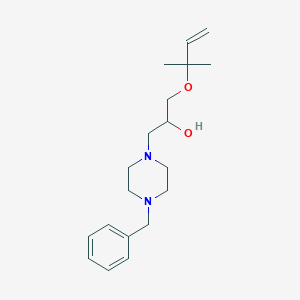
![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)
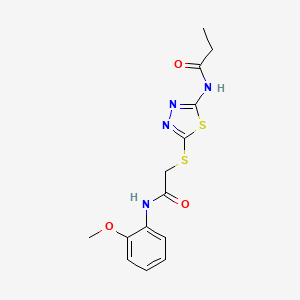
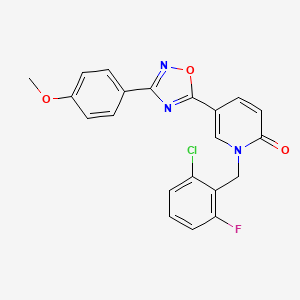
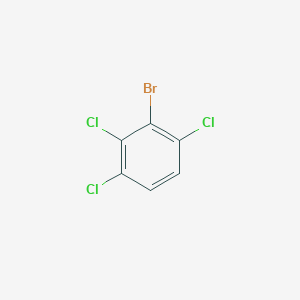
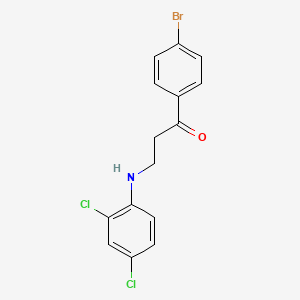
![N-(3,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2773693.png)

